molecular formula C16H18O5 B12000317 3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid CAS No. 61555-24-6

3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid

Cat. No.: B12000317
CAS No.: 61555-24-6
M. Wt: 290.31 g/mol
InChI Key: MOGCSEHNUALSOJ-UHFFFAOYSA-N
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Description

3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is an organic compound with the molecular formula C16H18O5 and a molecular weight of 290.319 g/mol . This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, along with two propanoic acid groups attached to the naphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further chemical reactions to introduce the propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic hydrogenation processes, often using supported metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient hydrogenation and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid has several scientific research applications:

Properties

61555-24-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

3-[2-(2-carboxyethyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoic acid

InChI

InChI=1S/C16H18O5/c17-13(18)6-9-16(10-7-14(19)20)8-5-11-3-1-2-4-12(11)15(16)21/h1-4H,5-10H2,(H,17,18)(H,19,20)

InChI Key

MOGCSEHNUALSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C21)(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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